molecular formula C9H14O3 B2775259 (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2445749-51-7

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2775259
CAS No.: 2445749-51-7
M. Wt: 170.208
InChI Key: ZPKMRNLGBBUDAG-RNLVFQAGSA-N
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Description

(1R,5S)-3-Oxabicyclo[331]nonane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using catalytic amounts of acids or bases. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.3.1]nonane-7-carboxylic acid: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.

    (1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Another related compound with a similar core structure but different functional groups.

Uniqueness

(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of the oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMRNLGBBUDAG-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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